2-(3-Chloro-4-methylphenyl)pyrazine
Overview
Description
“2-(3-Chloro-4-methylphenyl)pyrazine” is an organic compound used in scientific research and various industries. It has the molecular formula C11H9ClN2 and a molecular weight of 204.66 .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-methylphenyl)pyrazine” is 1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3 .
Scientific Research Applications
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- Pyrrolopyrazine derivatives, which include pyrazine rings, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
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- A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
- Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
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- Pyrazine and its derivatives have been reported as effective corrosion inhibitors for metallic materials in aqueous solutions .
- They function as mixed-type inhibitors for steel and Al and Mg alloys .
- The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .
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- Pyrrolopyrazine derivatives, which include pyrazine rings, have been used in various pharmaceutical applications .
- They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
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Organic Light Emitting Diodes (OLEDs)
- A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
- The versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Safety And Hazards
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKNNDVWPKZWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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